molecular formula C25H23N3O2 B11193396 2-[(1H-indol-3-ylacetyl)amino]-N-(2-methylphenyl)-2-phenylacetamide

2-[(1H-indol-3-ylacetyl)amino]-N-(2-methylphenyl)-2-phenylacetamide

Cat. No.: B11193396
M. Wt: 397.5 g/mol
InChI Key: IRSMNUBGVQEENB-UHFFFAOYSA-N
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Description

The compound 2-[(1H-indol-3-ylacetyl)amino]-N-(2-methylphenyl)-2-phenylacetamide features a hybrid structure combining an indole core, a phenylacetamide backbone, and a 2-methylphenyl substituent. Indole derivatives are widely studied for their biological relevance, particularly in drug discovery targeting serotonin receptors, kinases, and antimicrobial pathways . The phenylacetamide moiety enhances structural rigidity and may influence binding affinity through hydrophobic interactions.

Properties

Molecular Formula

C25H23N3O2

Molecular Weight

397.5 g/mol

IUPAC Name

2-[[2-(1H-indol-3-yl)acetyl]amino]-N-(2-methylphenyl)-2-phenylacetamide

InChI

InChI=1S/C25H23N3O2/c1-17-9-5-7-13-21(17)27-25(30)24(18-10-3-2-4-11-18)28-23(29)15-19-16-26-22-14-8-6-12-20(19)22/h2-14,16,24,26H,15H2,1H3,(H,27,30)(H,28,29)

InChI Key

IRSMNUBGVQEENB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(C2=CC=CC=C2)NC(=O)CC3=CNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1H-Indol-3-yl)acetamido]-N-(2-methylphenyl)-2-phenylacetamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . Subsequent steps include acylation and amination reactions to introduce the acetamido and phenylacetamide groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and automated systems can further streamline the process .

Chemical Reactions Analysis

Types of Reactions

2-[2-(1H-Indol-3-yl)acetamido]-N-(2-methylphenyl)-2-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxindole derivatives, while reduction can produce alcohols .

Scientific Research Applications

2-[2-(1H-Indol-3-yl)acetamido]-N-(2-methylphenyl)-2-phenylacetamide has a wide range of scientific research applications:

Comparison with Similar Compounds

2-(1H-Indol-3-yl)-N-phenylacetamide (Compound 1)

  • Structure : Simplifies the target compound by removing the phenyl group at the acetamide’s α-position and replacing the 2-methylphenyl with a phenyl group.
  • Key Differences :
    • Lacks the α-phenyl group, reducing steric bulk and possibly decreasing binding specificity.
    • The phenyl substituent (vs. 2-methylphenyl) alters electron density and hydrophobic interactions.
  • Implications : Simpler analogs like this are often used as baseline structures in structure-activity relationship (SAR) studies to evaluate the necessity of additional substituents .

2-[(2E)-2-(1H-Indol-3-ylmethylene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide

  • Structure: Replaces the acetyl amino group with a hydrazino linker and introduces an oxoacetamide group.
  • Key Differences: The hydrazine linker may enhance hydrogen-bonding capacity but reduce metabolic stability.
  • Implications: The E-configuration of the hydrazino group could influence geometric compatibility with target proteins.

2-[(1H-Indol-3-ylacetyl)amino]-N-(4-methoxyphenyl)-2-phenylacetamide

  • Structure : Substitutes the 2-methylphenyl group with a 4-methoxyphenyl moiety.
  • Key Differences :
    • The methoxy group is electron-donating, increasing the aromatic ring’s electron density compared to the methyl group.
    • Enhanced solubility due to the oxygen atom’s polarity, but reduced lipophilicity may affect blood-brain barrier penetration .
  • Implications : Methoxy-substituted analogs are often explored to balance solubility and target engagement.

2-[2-(Acetylamino)phenyl]-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide

  • Structure : Features an oxoacetamide group and an ethyl linker between the indole and acetamide.
  • The ethyl linker increases conformational flexibility, which may reduce binding affinity compared to rigid structures .
  • Implications : Such modifications are critical in optimizing pharmacokinetic properties like half-life and clearance.

N-[(2-Hydroxy-1H-indol-3-yl)imino]-2-naphthalen-1-ylacetamide

  • Structure: Replaces the phenyl group with a naphthalene system and introduces a hydroxyimino group on the indole.
  • Key Differences :
    • The naphthalene moiety enhances aromatic stacking interactions but may reduce aqueous solubility.
    • The hydroxy group on the indole could participate in redox reactions, affecting metabolic stability .

N-(2-Bromophenyl)-2-[furan-2-ylmethyl-[(2-methylphenyl)carbamothioyl]amino]acetamide

  • Structure : Incorporates a bromine atom on the phenyl ring and a carbamothioyl-furan moiety.
  • Key Differences :
    • Bromine adds steric bulk and enables halogen bonding, a key interaction in drug-receptor binding.
    • The thioamide group increases resistance to enzymatic hydrolysis compared to oxyamide analogs .
  • Implications : Halogenation is a common strategy to improve binding affinity and metabolic stability.

Discussion of Substituent Effects

  • Electron-Donating Groups (e.g., Methoxy) : Increase solubility and alter electronic profiles but may reduce membrane permeability .
  • Halogenation (e.g., Bromine) : Enhances binding via halogen bonding and improves metabolic stability but increases molecular weight .
  • Rigid vs. Flexible Linkers: Rigid structures (e.g., acetyl amino) favor target selectivity, while flexible linkers (e.g., ethyl) improve pharmacokinetics at the cost of affinity .
  • Aromatic Systems : Larger aromatic groups (e.g., naphthalene) enhance stacking interactions but compromise solubility .

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